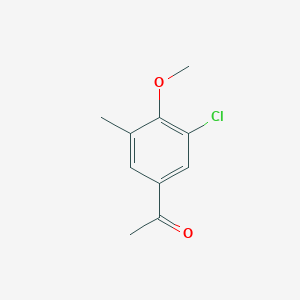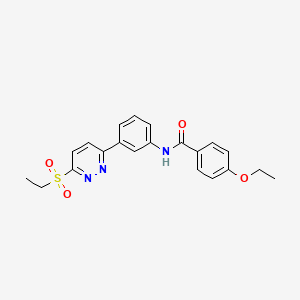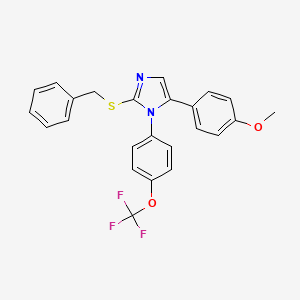
1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one is a chemical compound with the CAS Number: 56755-88-5 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 1-(3-chloro-4-methoxy-5-methylphenyl)ethanone .
Synthesis Analysis
There is a paper that discusses the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one . Although it’s not the exact compound, the process might be similar.Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H11ClO2 . The InChI code for this compound is 1S/C10H11ClO2/c1-6-4-8(7(2)12)5-9(11)10(6)13-3/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its melting point is 107 - 109 .Wissenschaftliche Forschungsanwendungen
Environmental Dechlorination Studies
Studies involving compounds structurally related to 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one have explored their environmental degradation processes. For instance, the reductive dechlorination of Methoxychlor (a compound with methoxy and chloro substituents similar to the target molecule) by human intestinal bacterium Eubacterium limosum under anaerobic conditions highlights the microbial pathway's potential in breaking down environmental pollutants into less harmful substances (Yim et al., 2008). This research underscores the importance of understanding microbial interactions with synthetic compounds for environmental remediation efforts.
Chemical Synthesis and Derivatives
The synthesis and characterization of derivatives related to Methoxychlor, such as the preparation of 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, provide valuable insights into chemical reactions and potential applications in creating novel compounds with specific desired properties (Baarschers & Vukmanich, 1986). These studies lay the groundwork for further research into the synthesis of new molecules for industrial, pharmaceutical, or agricultural use.
Biological and Pharmacological Effects
Research on the metabolic fate and effects of compounds like Methoxychlor in biological systems reveals critical insights into their potential impacts on human health and the environment. For example, the study on the metabolism of Methoxychlor by human cytochromes P450 into estrogenic metabolites highlights the complex interactions between synthetic chemicals and biological systems, with implications for understanding the endocrine-disrupting potential of certain compounds (Hu & Kupfer, 2002). This line of research is crucial for assessing the safety and environmental impact of synthetic chemicals.
Metabolite Analysis and Toxicology
Investigations into the in vivo metabolism of synthetic compounds provide essential data for toxicological assessments. The identification of urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, for example, illustrates the methodologies used to understand how compounds are metabolized and excreted in living organisms (Kanamori et al., 2002). Such studies are vital for drug development, environmental health assessments, and the establishment of exposure and risk assessment guidelines.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxy-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(7(2)12)5-9(11)10(6)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBXCVSQJRFGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2701236.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)


![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)


![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)
![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)